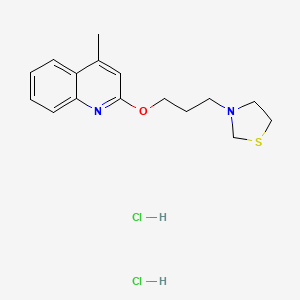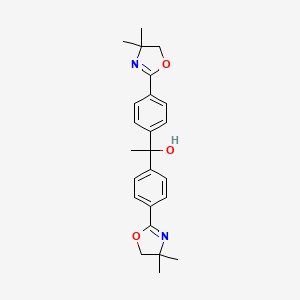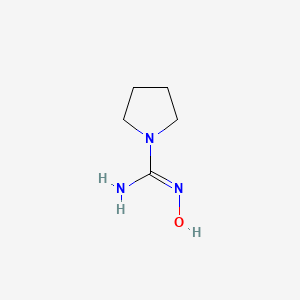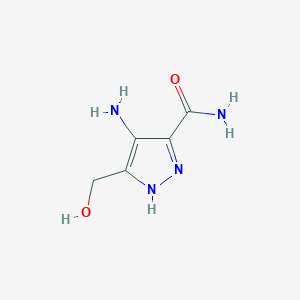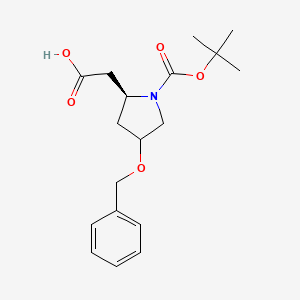![molecular formula C17H16N4O2 B12876758 N-(3-(1H-Benzo[d][1,2,3]triazol-1-yl)propyl)-2-formylbenzamide CAS No. 2810-37-9](/img/structure/B12876758.png)
N-(3-(1H-Benzo[d][1,2,3]triazol-1-yl)propyl)-2-formylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(1H-Benzo[d][1,2,3]triazol-1-yl)propyl)-2-formylbenzamide is a compound that belongs to the class of benzotriazole derivatives. Benzotriazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial applications
Preparation Methods
The synthesis of N-(3-(1H-Benzo[d][1,2,3]triazol-1-yl)propyl)-2-formylbenzamide typically involves the reaction of 1H-benzo[d][1,2,3]triazole with a suitable propylating agent, followed by formylation of the resulting intermediate. The synthetic route can be summarized as follows:
Step 2 Formylation: - The formylation of 3-(1H-benzo[d][1,2,3]triazol-1-yl)propane using a formylating agent such as formic acid or formyl chloride to obtain this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
N-(3-(1H-Benzo[d][1,2,3]triazol-1-yl)propyl)-2-formylbenzamide can undergo various chemical reactions, including:
Substitution: - The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(3-(1H-Benzo[d][1,2,3]triazol-1-yl)propyl)-2-formylbenzamide has several scientific research applications, including:
Medicinal Chemistry: - The compound has been studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Material Science: - It has applications in the development of organic semiconductors and corrosion inhibitors.
Biological Research: - The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(3-(1H-Benzo[d][1,2,3]triazol-1-yl)propyl)-2-formylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors through non-covalent interactions such as hydrogen bonding and π-π stacking . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
N-(3-(1H-Benzo[d][1,2,3]triazol-1-yl)propyl)-2-formylbenzamide can be compared with other benzotriazole derivatives, such as:
- 3-[(1H-Benzo[d][1,2,3]triazol-1-yl)oxy]propyl 9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)icosahydro-3aH-cyclopenta[a]chrysene-3a-carboxylate .
- 4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline .
These compounds share similar structural features but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific formylbenzamide moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2810-37-9 |
|---|---|
Molecular Formula |
C17H16N4O2 |
Molecular Weight |
308.33 g/mol |
IUPAC Name |
N-[3-(benzotriazol-1-yl)propyl]-2-formylbenzamide |
InChI |
InChI=1S/C17H16N4O2/c22-12-13-6-1-2-7-14(13)17(23)18-10-5-11-21-16-9-4-3-8-15(16)19-20-21/h1-4,6-9,12H,5,10-11H2,(H,18,23) |
InChI Key |
SFHMVMJOPDDMNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C(=O)NCCCN2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Methylthio)benzo[d]oxazole-4-acetonitrile](/img/structure/B12876685.png)
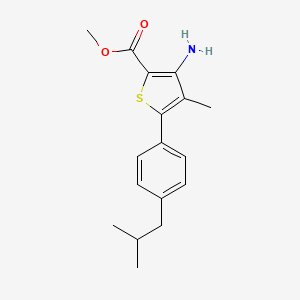
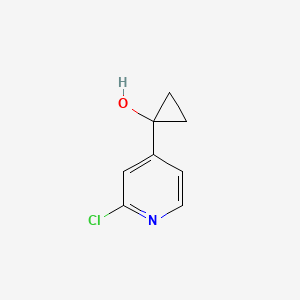
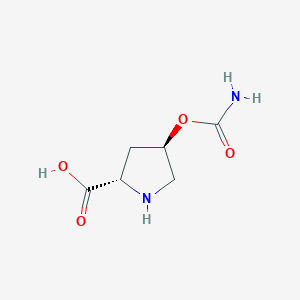
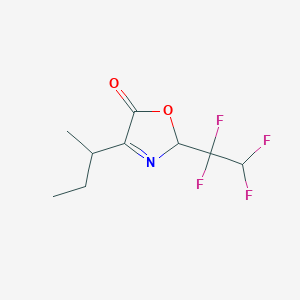
![Carbamic acid, [1-(2-furanyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B12876717.png)

